molecular formula C6HBr3S2 B186773 2,3,5-Tribromothieno[3,2-b]thiophene CAS No. 25121-88-4

2,3,5-Tribromothieno[3,2-b]thiophene

Cat. No. B186773
CAS RN: 25121-88-4
M. Wt: 376.9 g/mol
InChI Key: JFYOKEVNMWXDNQ-UHFFFAOYSA-N
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Description

“2,3,5-Tribromothieno[3,2-b]thiophene” is a chemical compound with the molecular formula C6HBr3S2 . It has an average mass of 376.914 Da and a monoisotopic mass of 373.706970 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2,3,5-Tribromothieno[3,2-b]thiophene”, often involves heterocyclization of various substrates . One common method involves bromine → lithium exchange .


Molecular Structure Analysis

The molecular structure of “2,3,5-Tribromothieno[3,2-b]thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, including “2,3,5-Tribromothieno[3,2-b]thiophene”, can undergo various chemical reactions. For example, 3-bromo-, 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium have been prepared by bromine → lithium exchange and converted into a number of thiophene derivatives .


Physical And Chemical Properties Analysis

“2,3,5-Tribromothieno[3,2-b]thiophene” has a density of 2.5±0.1 g/cm3, a boiling point of 403.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 197.9±27.3 °C .

Scientific Research Applications

  • Synthesis of Electrogenerated Conjugated Polymers : 3,6-Dialkoxythieno[3,2-b]thiophenes, synthesized from 3,6-dibromothieno[3,2-b]thiophene, have been used as precursors for electropolymerization. This process yields polymers with significant electronic properties (Hergué, Frère, & Roncali, 2011).

  • Large-scale Synthesis and Metallation Reactions : Thieno[3,2-b]thiophene and its polybromo derivatives, including 2,3,5,6-tetrabromothieno[3,2-b]thiophene, have been synthesized for large-scale applications. These compounds have been converted into various disubstituted thieno[3,2-b]thiophenes (Fuller, Iddon, & Smith, 1997).

  • Development of Novel Electron Acceptors : Compounds like 2,5-bis(dicyanomethylene)-2,5-dihydrothieno[3,2-b]thiophene have been synthesized for use as novel electron acceptors in molecular complexes. These complexes show high electrical conductivity and potential for metallic electrical behavior (Yui et al., 1989).

  • Ring-Opening Reactions and Synthesis of Polyfunctionalized Thiophenes : Ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes have been explored to create new routes to polyfunctionalized thiophenes and enediynes (Fuller, Iddon, & Smith, 1999).

  • Study of Molecular Structures and Interactions : The crystal structures of dibromo- and diphenylthieno[3,2-b]thiophenes have been investigated, providing insights into the planarity and intermolecular interactions of these molecules (Hien et al., 2016).

  • Regioselective Cross-Coupling of Polybrominated Thiophenes : Methods for the regioselective cross-coupling of 2,3,5-tribromothiophene have been developed, allowing the generation of trifunctionalized thiophenes with unprecedented control (Amb & Rasmussen, 2008).

  • Improved Synthesis Routes : Improved synthesis methods for various thiophene derivatives, including 2,3,5-tribromothiophene, have been reported, enhancing the efficiency and safety of these processes (Brandsma & Verkruijsse, 1988).

Safety And Hazards

“2,3,5-Tribromothieno[3,2-b]thiophene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Thiophene-based analogs, including “2,3,5-Tribromothieno[3,2-b]thiophene”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2,5,6-tribromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3S2/c7-3-1-2-5(11-3)4(8)6(9)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYOKEVNMWXDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361024
Record name 2,3,5-tribromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tribromothieno[3,2-b]thiophene

CAS RN

25121-88-4
Record name 2,3,5-Tribromothieno[3,2-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25121-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-tribromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Bugge - Acta Chem Scand, 1969 - actachemscand.org
The introduction of bromine and its subsequent replacement by other substituents in the isomeric thieno [2, 3-b] thiophene (I) and thieno [3, 2-b] thiophene (II) have been investigated. …
Number of citations: 43 actachemscand.org
LS Fuller, B Iddon, KA Smith - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Methods for the large-scale synthesis of thieno[3,2-b]thiophene [including a catalytic vapour-phase reaction (at 550 C) between 2-(2-thienyl)ethanol and carbon disulfide], its 2-…
Number of citations: 198 pubs.rsc.org
S GRONOWITZ, AB HØRNFELDT - Progress in Heterocyclic Chemistry, 1991 - Elsevier
Fusion of another aromatic ring to the b-side or c-side of thiophene is expected to lead to condensed systems with different chemical and spectroscopical properties. It has been known …
Number of citations: 7 www.sciencedirect.com
D Peters, AB Hörnfeldt… - Journal of heterocyclic …, 1990 - Wiley Online Library
Several Pd‐catalyzed coupling reactions have been evaluated for the synthesis of 5‐substituted uracils. A convenient reaction, further developed by us, is the Suzuki Pd(0)‐catalyzed …
Number of citations: 179 onlinelibrary.wiley.com
H Le - 2018 - theses.hal.science
The aim of the thesis is to develop and study the potential of organic hole transporting materials (HTMs) for photovoltaic applications using perovskite-based solar cells (PSCs). Several …
Number of citations: 1 theses.hal.science
A Mishra, CQ Ma, P Bauerle - Chemical reviews, 2009 - ACS Publications
Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications | Chemical Reviews ACS ACS Publications C&EN CAS Find my institution …
Number of citations: 530 pubs.acs.org
H Le - 2018 - theses.fr
La thèse a pour but d’élaborer et d’étudier les potentialités des semi-conducteurs organiques, transporteurs de trous (HTMs) pour l’application photovoltaïque à l’aide de cellules …
Number of citations: 0 www.theses.fr

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